

Crenolanib Besylate: A Technical Whitepaper for Drug Development Professionals

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Compound of Interest

Compound Name: Crenolanib besylate

Cat. No.: B1669608

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Abstract

Crenolanib besylate is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI). It is a type I inhibitor that selectively targets platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).^{[1][2][3]} This document provides a comprehensive technical overview of **Crenolanib besylate**, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Chemical and Physical Properties

Crenolanib besylate is the benzenesulfonate salt of crenolanib.^[4] Key quantitative data for Crenolanib and its besylate salt are summarized below.

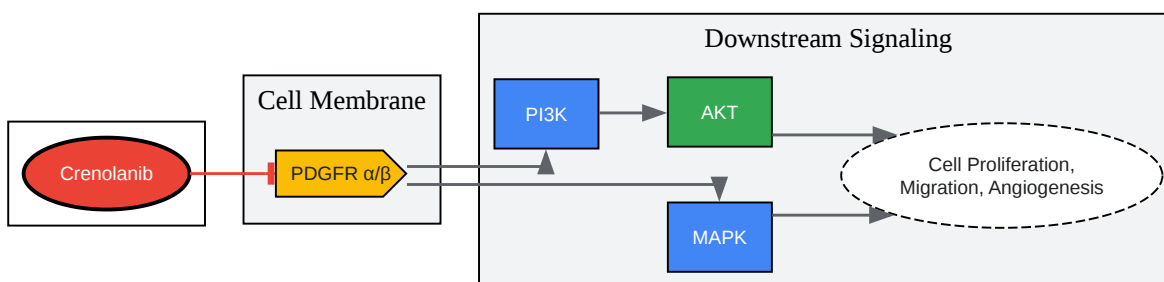
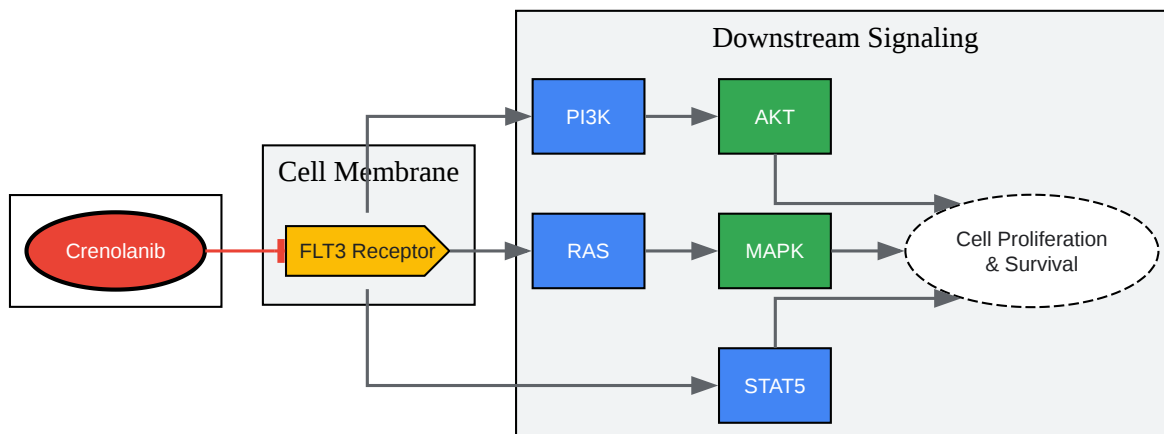
Property	Value	Reference
Crenolanib Besylate CAS Number	670220-93-6	[5]
Crenolanib (Free Base) CAS Number	670220-88-9	
Crenolanib Besylate Molecular Formula	C ₃₂ H ₃₅ N ₅ O ₅ S	[5]
Crenolanib Besylate Molecular Weight	601.7 g/mol	[5]
Crenolanib (Free Base) Molecular Formula	C ₂₆ H ₂₉ N ₅ O ₂	
Crenolanib (Free Base) Molecular Weight	443.54 g/mol	

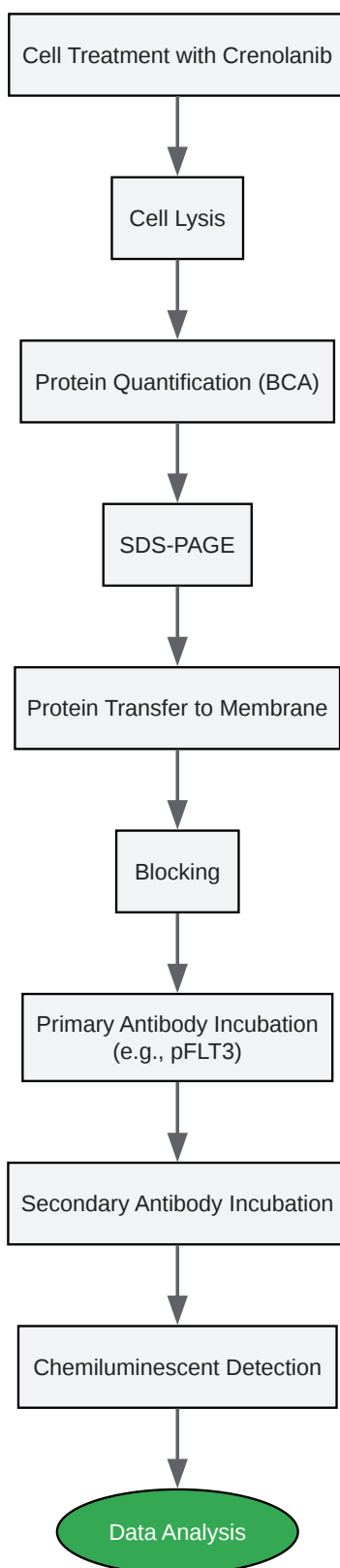
Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase.[3][6] It potently inhibits class III receptor tyrosine kinases, specifically PDGFRα/β and FLT3, including wild-type and various mutant forms.[3]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7] Crenolanib has demonstrated potent inhibition of both wild-type and mutated FLT3.[5][8] By blocking the autophosphorylation of FLT3, crenolanib inhibits downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][9]





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